

# Mass Spectrometry Analysis of 2-Methyl-2-buten-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-2-buten-1-OL

Cat. No.: B1231688

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of **2-Methyl-2-buten-1-ol**, a volatile organic compound of interest to researchers, scientists, and drug development professionals. This document outlines the core principles of its mass spectral behavior, detailed experimental protocols for its analysis, and visual representations of its fragmentation pathways and analytical workflows.

## Introduction

**2-Methyl-2-buten-1-ol** (C<sub>5</sub>H<sub>10</sub>O, Molar Mass: 86.13 g/mol ) is a primary allylic alcohol.<sup>[1][2][3][4][5][6][7][8][9]</sup> Its analysis by mass spectrometry, typically coupled with gas chromatography (GC-MS), is crucial for its identification and quantification in various matrices. Understanding its fragmentation pattern under electron ionization (EI) is fundamental for accurate spectral interpretation.

## Mass Spectral Data

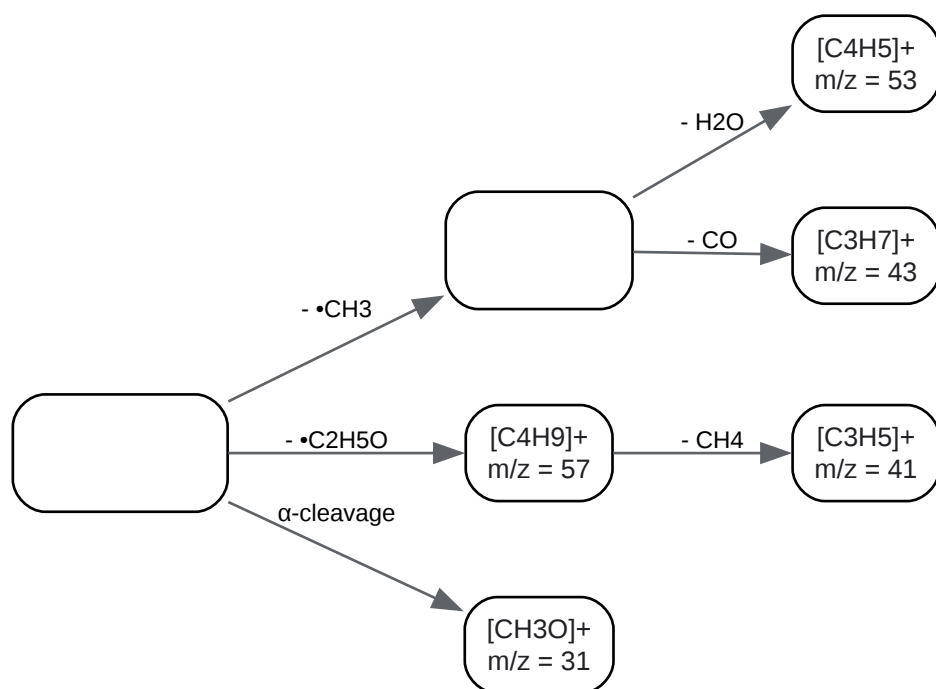
The electron ionization mass spectrum of **2-Methyl-2-buten-1-ol** is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data from its mass spectrum is summarized in the table below.

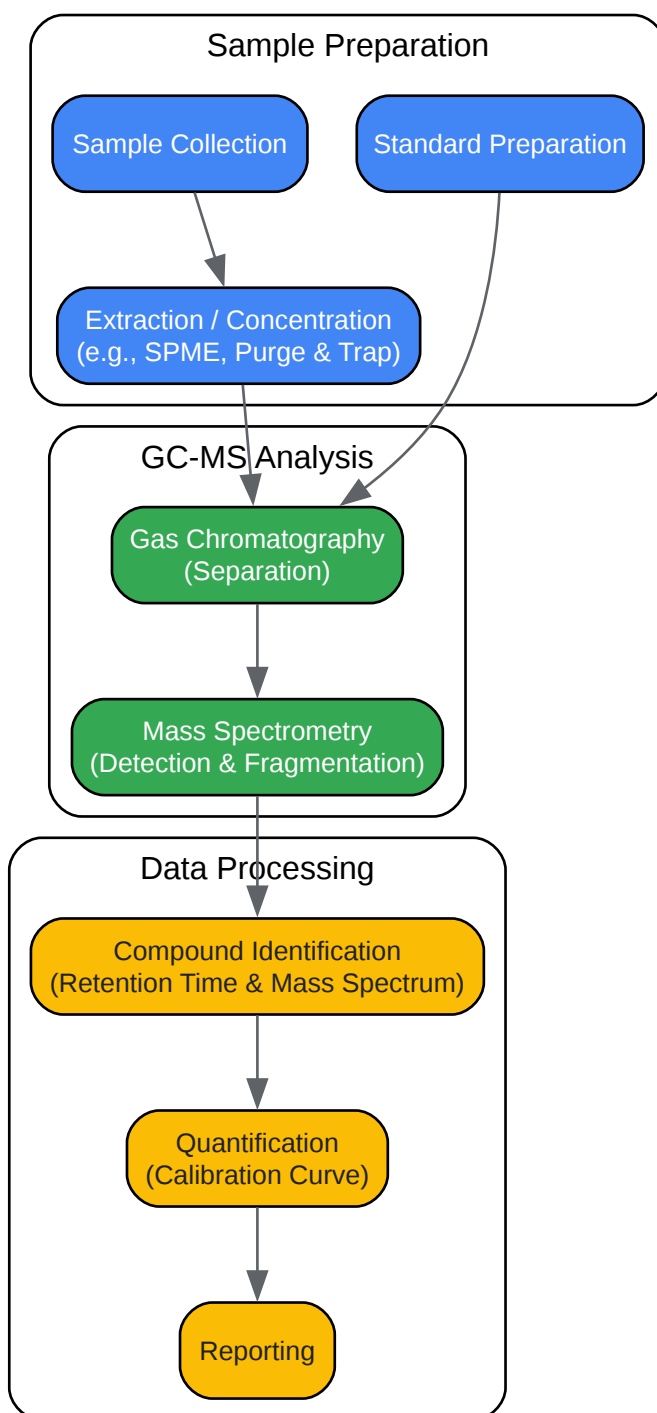
Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
86	15	[C <sub>5</sub> H <sub>10</sub> O] <sup>+</sup> • (Molecular Ion)
71	100	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
57	40	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
53	35	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
43	80	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
41	65	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	50	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
31	30	[CH <sub>3</sub> O] <sup>+</sup>

Note: The relative intensities are approximate values based on visual inspection of the NIST mass spectrum and may vary slightly between different instruments and analytical conditions.

## Fragmentation Pathway

Under electron ionization, **2-Methyl-2-buten-1-ol** undergoes several characteristic fragmentation reactions. The primary fragmentation pathways include the loss of a methyl group, loss of water, and cleavage adjacent to the oxygen atom (alpha-cleavage). A proposed fragmentation pathway is illustrated below.





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